molecular formula C11H22O2S B12651582 5-Methylheptyl 3-mercaptopropionate CAS No. 41004-47-1

5-Methylheptyl 3-mercaptopropionate

Cat. No.: B12651582
CAS No.: 41004-47-1
M. Wt: 218.36 g/mol
InChI Key: WSEANFMTJISBJG-UHFFFAOYSA-N
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Description

5-Methylheptyl 3-mercaptopropionate is an organic compound with the molecular formula C11H22O2S. It is a thiol ester, characterized by the presence of a mercapto group (-SH) and an ester functional group. This compound is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylheptyl 3-mercaptopropionate typically involves the esterification of 3-mercaptopropionic acid with 5-methylheptanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methylheptyl 3-mercaptopropionate undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the mercapto group under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Thioethers or thioesters.

Scientific Research Applications

5-Methylheptyl 3-mercaptopropionate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its role in drug development, particularly in designing thiol-containing drugs.

    Industry: Utilized in the production of polymers and coatings due to its reactive thiol group.

Mechanism of Action

The mechanism of action of 5-Methylheptyl 3-mercaptopropionate involves its thiol group, which can form covalent bonds with various molecular targets. This reactivity allows it to interact with enzymes, proteins, and other biomolecules, potentially inhibiting or modifying their function. The ester group also contributes to its reactivity, enabling it to participate in esterification and transesterification reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-mercaptopropionate
  • Ethyl 3-mercaptopropionate
  • Butyl 3-mercaptopropionate

Comparison

5-Methylheptyl 3-mercaptopropionate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This difference can affect its solubility, reactivity, and potential applications. For instance, the longer chain may enhance its hydrophobicity, making it more suitable for certain industrial applications.

Properties

CAS No.

41004-47-1

Molecular Formula

C11H22O2S

Molecular Weight

218.36 g/mol

IUPAC Name

5-methylheptyl 3-sulfanylpropanoate

InChI

InChI=1S/C11H22O2S/c1-3-10(2)6-4-5-8-13-11(12)7-9-14/h10,14H,3-9H2,1-2H3

InChI Key

WSEANFMTJISBJG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCCOC(=O)CCS

Origin of Product

United States

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